molecular formula C10H8Cl2F2O3 B1410142 Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate CAS No. 1806301-53-0

Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate

Cat. No.: B1410142
CAS No.: 1806301-53-0
M. Wt: 285.07 g/mol
InChI Key: LNPUAILFUJWKSM-UHFFFAOYSA-N
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Description

Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two chlorine atoms, a difluoromethoxy group, and a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate typically involves the esterification of 2,4-dichloro-3-(difluoromethoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The ester group can be oxidized to form the corresponding carboxylic acid.

    Reduction Reactions: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride in anhydrous ether.

Major Products

    Substitution: Formation of substituted derivatives with amine or thiol groups.

    Oxidation: Formation of 2,4-dichloro-3-(difluoromethoxy)benzoic acid.

    Reduction: Formation of 2,4-dichloro-3-(difluoromethoxy)benzyl alcohol.

Scientific Research Applications

Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,4-dichlorophenylacetate: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.

    Methyl 3-(difluoromethoxy)phenylacetate: Lacks the chlorine atoms, affecting its reactivity and applications.

    2,4-Dichloro-3-(difluoromethoxy)benzoic acid: The carboxylic acid analog of the ester, with different solubility and reactivity.

Uniqueness

Methyl 2,4-dichloro-3-(difluoromethoxy)phenylacetate is unique due to the combination of chlorine and difluoromethoxy groups, which confer distinct chemical properties and potential applications. The presence of these groups can enhance the compound’s stability, reactivity, and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 2-[2,4-dichloro-3-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2F2O3/c1-16-7(15)4-5-2-3-6(11)9(8(5)12)17-10(13)14/h2-3,10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPUAILFUJWKSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=C(C=C1)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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